molecular formula C19H22N4S3 B14163549 4-biThienyl-2-SEt(4-MePip)Pyrimidine CAS No. 129224-98-2

4-biThienyl-2-SEt(4-MePip)Pyrimidine

Cat. No.: B14163549
CAS No.: 129224-98-2
M. Wt: 402.6 g/mol
InChI Key: PFWNWPWEKZLEKK-UHFFFAOYSA-N
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Description

4-biThienyl-2-SEt(4-MePip)Pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-biThienyl group and a 2-SEt(4-MePip) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-biThienyl-2-SEt(4-MePip)Pyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-thiophenecarboxaldehyde with suitable amines and sulfur-containing reagents can lead to the formation of the desired pyrimidine derivative . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Catalysts and solvents used in the laboratory synthesis may be replaced with more sustainable alternatives in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-biThienyl-2-SEt(4-MePip)Pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 2-thiopyrimidines and 4-phenoxy-pyridine/pyrimidine derivatives .

Uniqueness

4-biThienyl-2-SEt(4-MePip)Pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of biThienyl and SEt(4-MePip) groups makes it a versatile compound for various applications .

Properties

CAS No.

129224-98-2

Molecular Formula

C19H22N4S3

Molecular Weight

402.6 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-(5-thiophen-2-ylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C19H22N4S3/c1-22-8-10-23(11-9-22)12-14-25-19-20-7-6-15(21-19)16-4-5-18(26-16)17-3-2-13-24-17/h2-7,13H,8-12,14H2,1H3

InChI Key

PFWNWPWEKZLEKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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